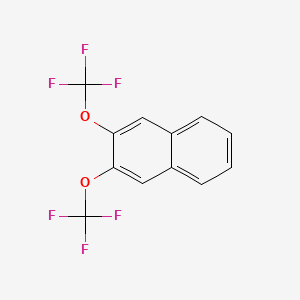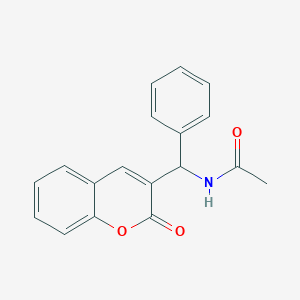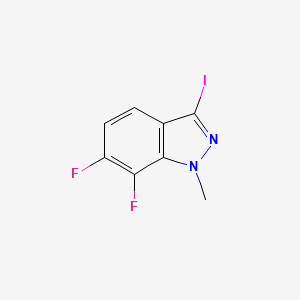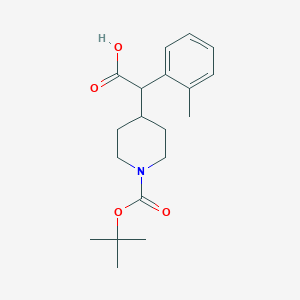
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H14F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidine moiety.
Métodos De Preparación
The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(2-(Trifluoromethoxy)phenoxy)piperidine with hydrochloric acid. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Trifluoromethoxy)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Análisis De Reacciones Químicas
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-(Trifluoromethyl)phenoxy)piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: The presence of a fluoro group in addition to the trifluoromethyl group alters its chemical and biological properties.
2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15ClF3NO2 |
|---|---|
Peso molecular |
297.70 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |
Clave InChI |
DWPFMBFQDUMIEP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)










